molecular formula C11H12N2O3S2 B2933419 2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid CAS No. 1096952-23-6

2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid

Cat. No.: B2933419
CAS No.: 1096952-23-6
M. Wt: 284.35
InChI Key: OMVRDEHHKXIWIP-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with 5,6-dimethyl and 4-oxo groups, linked to a thioacetic acid moiety via a methylene bridge at position 2. The free carboxylic acid group enhances polarity, influencing solubility and bioavailability .

Properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-5-6(2)18-11-9(5)10(16)12-7(13-11)3-17-4-8(14)15/h3-4H2,1-2H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVRDEHHKXIWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid (CAS No. 743440-25-7) is a thienopyrimidine derivative with potential biological activities that warrant detailed investigation. This article reviews its structural characteristics, biological activities, and relevant case studies that highlight its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C12H14N2O3S2C_{12}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 298.38 g/mol. The thienopyrimidine core structure contributes to its biological activity through interactions with various biological targets.

PropertyValue
Molecular Formula C12H14N2O3S2
Molecular Weight 298.38 g/mol
CAS Number 743440-25-7

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Thienopyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
  • Enzyme Inhibition : These compounds often act as inhibitors of enzymes such as dihydrofolate reductase, which is critical in the folate synthesis pathway in bacteria and cancer cells.

Anticancer Activity

A study conducted on similar thienopyrimidine derivatives demonstrated significant inhibitory effects on Polo-like kinase 1 (Plk1), a key regulator in cell division. The study reported the following findings:

  • Inhibitory Concentration (IC50) : The IC50 values for several derivatives ranged from 0.5 to 10 µM against Plk1.
  • Mechanism of Action : The compounds induced apoptosis in cancer cells by disrupting mitotic processes and promoting cell cycle arrest.
Compound IDIC50 (µM)Target Enzyme
430.5Plk1
441.0Plk1
4510Plk1

Antimicrobial Evaluation

Another research focused on the antimicrobial properties of thienopyrimidine-sulfonamide hybrids showed promising results:

  • Activity Against Bacteria : The hybrid compound exhibited zones of inhibition measuring up to 29 mm against Staphylococcus aureus.
Hybrid Compound IDZone of Inhibition (mm)Reference Compound Zone (mm)
Hybrid 4ii15Sulfadiazine 29.67
Hybrid 12ii18Sulfamethoxazole 27.67

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazinoindole Derivatives
  • Example: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, Compound 23) Structural Difference: Replaces thienopyrimidine with a triazinoindole core. Impact: The triazinoindole system may enhance DNA intercalation or protein binding due to extended aromaticity, but lacks the 4-oxo group critical for hydrogen bonding in thienopyrimidines .
Benzimidazole-Thienopyrimidine Hybrids
  • Example: 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide () Structural Difference: Introduces a benzimidazole substituent at position 4. Impact: Shows enhanced antimicrobial activity (MIC values: 1–4 µg/mL against S. aureus and E. coli) due to dual targeting of TrmD and DNA .

Side Chain Variations

Ester Derivatives
  • Example: Methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate () Structural Difference: Methyl ester replaces the carboxylic acid. Impact: Increased lipophilicity (logP ~2.5 vs. ~1.8 for the acid), improving membrane permeability but reducing aqueous solubility .
Amide Derivatives
  • Example: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (, Compound 27) Structural Difference: Bromine substituents and amide linkage.

Substituent Modifications on the Thienopyrimidine Core

Allyl Substitution
  • Example: 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid () Structural Difference: Allyl group at position 3. Impact: The allyl moiety may introduce conformational flexibility, altering binding kinetics to enzymes like TrmD .
Cyclopenta-Fused Core
  • Example: {[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid () Structural Difference: Cyclopenta ring fused to thienopyrimidine.

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